Rosiptor

描述

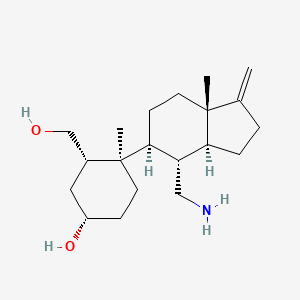

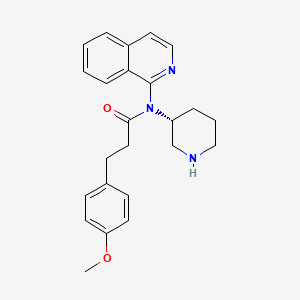

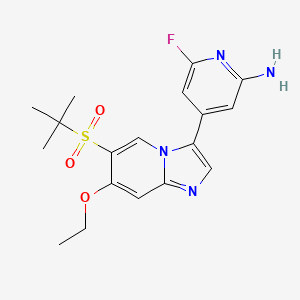

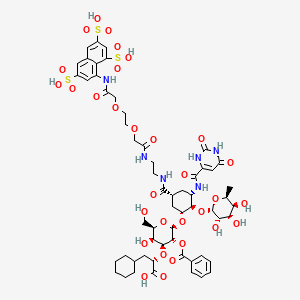

Rosiptor, also known as AQX-1125, is a selective and orally active phosphatase SHIP1 activator . It has been used in trials studying the treatment of COPD, Atopic Dermatitis, Interstitial Cystitis, and Bladder Pain Syndrome . The molecular formula of this compound is C20H35NO2 .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C20H35NO2 and a molecular weight of 321.5 g/mol . The IUPAC name of this compound is (1 S ,3 S ,4 R )-4- [ (3 aS ,4 R ,5 S ,7 aS )-4- (aminomethyl)-7 a -methyl-1-methylidene-3,3 a ,4,5,6,7-hexahydro-2 H -inden-5-yl]-3- (hydroxymethyl)-4-methylcyclohexan-1-ol .科学研究应用

炎症性疼痛的治疗

Rosiptor 正在开发为一种首创的、每日一次的、口服治疗炎症和炎症性疼痛的药物 {svg_1}. 它旨在通过激活 SHIP1 途径来减少炎症 {svg_2}.

慢性膀胱疼痛的治疗

This compound 在一项治疗慢性膀胱疼痛的 3 期临床试验中进行了测试。 然而,它在这项试验中未能胜过安慰剂 {svg_3}.

慢性前列腺炎的治疗

一项关于 this compound 在慢性前列腺炎中的概念验证 2 期研究已经启动,但在慢性膀胱疼痛试验中出现令人失望的结果后被中止 {svg_4}.

膀胱疼痛的治疗

This compound 在一项治疗膀胱疼痛的 2 期研究中进行了测试。 该试验在 2015 年未能达到其主要终点,但对次要终点取得了一些成功 {svg_5}.

慢性阻塞性肺疾病 (COPD) 的治疗

This compound 也在治疗 COPD 的中期研究中进行了测试,但不幸的是,这些试验也失败了 {svg_6}.

特应性皮炎的治疗

This compound 在治疗特应性皮炎的中期研究中进行了测试,但这些试验也未能达到其主要终点 {svg_7}.

总之,虽然 this compound 由于其新颖的作用机制而展现出希望,但它在开发过程中经历了多次试验失败。需要注意的是,药物开发是一个复杂的过程,并非所有药物都能获得批准。 然而,每一次试验,无论成功与否,都为科学界贡献了宝贵的知识 {svg_8}.

作用机制

Target of Action

Rosiptor, also known as AQX-1125, is a small molecule that primarily targets the SH2-containing inositol-5’-phosphatase 1 (SHIP1) enzyme . SHIP1 is a key regulator of the phosphoinositide 3-kinase (PI3K) signaling pathway, which plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival .

Mode of Action

This compound acts as an activator of the SHIP1 enzyme . By activating SHIP1, this compound can modulate the PI3K signaling pathway, thereby influencing the cellular processes controlled by this pathway . The activation of SHIP1 by this compound leads to a decrease in the concentration of pro-inflammatory signaling molecules in tissues, which can help reduce inflammation and associated pain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K signaling pathway . By activating SHIP1, this compound can dial down the PI3K cellular signaling pathway, which is linked to the concentration of pro-inflammatory signaling molecules in tissues . This modulation of the PI3K pathway can lead to a reduction in inflammation and associated pain .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability and therapeutic potential. It is known that this compound is orally administered , suggesting that it has suitable absorption and bioavailability for systemic effects

Result of Action

The activation of SHIP1 by this compound leads to a modulation of the PI3K signaling pathway, resulting in a decrease in the concentration of pro-inflammatory signaling molecules in tissues . This can lead to a reduction in inflammation and associated pain . It should be noted that the clinical development of this compound was discontinued after it failed to meet its primary endpoint in a phase 3 clinical trial .

生化分析

Biochemical Properties

Rosiptor plays a significant role in biochemical reactions. It interacts with the enzyme SHIP1, acting as an activator . This interaction leads to the inhibition of Akt phosphorylation, a key process in many cellular functions . Furthermore, this compound also inhibits the production of inflammatory mediators and leukocyte chemotaxis in vitro .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by suppressing the induction of inflammatory cytokines and iNOS in macrophages or microglia . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the enzyme SHIP1 . This interaction leads to the activation of SHIP1 and subsequent changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown to reduce the total number of BAL leukocytes in NSC-125066-challenged mice and reduces MPO activity

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been observed to significantly reduce the total number of BAL leukocytes in NSC-125066-challenged mice at dosages of 3, 10, and 30 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as SHIP1 . The activation of SHIP1 by this compound can lead to changes in metabolic flux or metabolite levels .

属性

IUPAC Name |

(1S,3S,4R)-4-[(3aS,4R,5S,7aS)-4-(aminomethyl)-7a-methyl-1-methylidene-3,3a,4,5,6,7-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO2/c1-13-4-5-17-16(11-21)18(7-9-19(13,17)2)20(3)8-6-15(23)10-14(20)12-22/h14-18,22-23H,1,4-12,21H2,2-3H3/t14-,15+,16+,17+,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEJTPWQNNMAQF-BVMLLJBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1CO)O)C2CCC3(C(C2CN)CCC3=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H](C[C@@H]1CO)O)[C@H]2CC[C@]3([C@H]([C@@H]2CN)CCC3=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782487-28-9 | |

| Record name | Rosiptor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0782487289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AQX-1125 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ROSIPTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R5034F862 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-pyridin-3-yl-1-azabicyclo[2.2.2]octane;dihydrochloride](/img/structure/B610496.png)

![5,11-bis[(4-methoxyphenyl)methyl]-3,5,7,9,11,13-hexazatricyclo[8.3.0.02,6]trideca-1(10),2,6,8,12-pentaen-4-one](/img/structure/B610498.png)